7-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 7-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with 2-(4-methoxyphenyl)malonaldehyde and 1H-pyrazol-5-amine as precursors.
Condensation Reaction: These precursors undergo a condensation reaction followed by cyclization to form the quinoline core.
Substitution Reaction: The final compound is obtained through substitution reactions, often using Suzuki–Miyaura cross-coupling methods.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to ensure efficiency and scalability .
Chemical Reactions Analysis
7-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives with altered biological activities.
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in compounds with enhanced or modified properties .
Scientific Research Applications
7-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes and receptors involved in various biological pathways.
Pathways: The compound can modulate signaling pathways, leading to its observed biological effects.
The exact mechanism of action can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
7-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives:
Properties
CAS No. |
116734-20-4 |
---|---|
Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
7-methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H15NO4/c1-22-12-5-3-11(4-6-12)16-10-15(18(20)21)14-8-7-13(23-2)9-17(14)19-16/h3-10H,1-2H3,(H,20,21) |
InChI Key |
FFMMVMRDDWAUMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)OC)C(=C2)C(=O)O |
Origin of Product |
United States |
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